molecular formula C24H40O4 B122633 Isoursodeoxycholic acid CAS No. 78919-26-3

Isoursodeoxycholic acid

Katalognummer B122633
CAS-Nummer: 78919-26-3
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: RUDATBOHQWOJDD-DNMBCGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ursodeoxycholic acid (UDCA) is a bile acid that is present in small quantities in human bile. It has been recognized for its hepatoprotective properties and is used in the treatment of various liver disorders, including primary biliary cirrhosis and liver dysfunction . UDCA is also a metabolic by-product of intestinal bacteria and has been shown to have choleretic properties, which means it promotes the discharge of bile . It is considered the least hepatotoxic bile acid and has been used to benefit patients with chronic cholestasis .

Synthesis Analysis

The synthesis of UDCA can be achieved through chemical or biological methods. Chemical synthesis is known to be environmentally unfriendly and yields low amounts of the product . On the other hand, biological synthesis methods have been developed, which utilize free-enzyme catalysis or whole-cell synthesis with substrates such as chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) . These methods involve the use of hydroxysteroid dehydrogenase (HSDH) enzymes or engineered bacteria, mainly Escherichia coli, that express relevant HSDHs .

Molecular Structure Analysis

UDCA's molecular structure is characterized by its hydrophilic nature, which differentiates it from other more hydrophobic bile acids. This hydrophilicity is attributed to the presence of hydroxyl groups in its structure, which also contributes to its lower toxicity and its ability to protect cell membranes from damage caused by toxic bile acids .

Chemical Reactions Analysis

UDCA undergoes various chemical reactions in the body, including conjugation and transformation by intestinal bacteria. It has been shown to induce glutathione synthesis in HepG2 cells through the activation of the PI3K/Akt pathway, which is a primary mechanism of its antioxidative action . Additionally, UDCA inhibits the induction of nitric oxide synthase, which may play a role in its immunomodulatory effects .

Physical and Chemical Properties Analysis

UDCA's physical properties, such as its hydrophilicity and limited aqueous solubility, have led to the development of water-soluble prodrugs to enhance its clinical applications . Its chemical properties, including its ability to improve biliary secretion and its immunomodulatory properties, contribute to its therapeutic effects in cholestatic liver diseases .

Relevant Case Studies

Several clinical trials and studies have been conducted to evaluate the efficacy of UDCA in treating liver diseases. In a Canadian controlled trial, UDCA treatment led to an improvement in serum markers of cholestasis in patients with primary biliary cirrhosis . Another study showed that UDCA improved liver function scores and regulated various metabolic pathways, including the phenylalanine/tyrosine pathway, in patients with obesity and liver dysfunction . Furthermore, UDCA has been evaluated for its anti-apoptotic activity and its potential in treating conditions such as stroke or acute kidney injury through the use of water-soluble prodrugs .

Wissenschaftliche Forschungsanwendungen

Cytoprotective and Anti-apoptotic Properties Ursodeoxycholic acid (UDCA) exhibits cytoprotective and anti-apoptotic effects. It is particularly effective in protecting hepatocytes and cholangiocytes from toxic bile acids and preventing cell death in liver diseases. This attribute is significant in chronic liver conditions like primary biliary cirrhosis, where UDCA has been shown to improve survival rates and biochemical markers of cholestasis (Trauner & Graziadei, 1999).

Immunomodulatory Effects UDCA also possesses immunomodulatory properties. It has been identified as an effective treatment for primary biliary cirrhosis, influencing the immune system's response in this condition. These effects are thought to be derived from the biochemical and physiological actions of UDCA (Yoshikawa et al., 1992).

Hepatobiliary System Treatment The utility of UDCA extends to various chronic diseases of the hepatobiliary system. Its effect is attributed to the replacement of toxic bile acids, improving hepatocyte secretion capacity and immunoregulatory processes, which is crucial in liver and cholestatic diseases (Bondarenko et al., 2018).

Oxidative Stress Protection In studies investigating ischemia/reperfusion injury, such as in rat ovaries, UDCA demonstrated protective effects against oxidative stress. This suggests its potential utility in conditions outside the liver, providing broader implications for its therapeutic use (Akdemir et al., 2015).

Apoptotic Effects on Cancer Cells UDCA has been explored for its effects on hepatocellular carcinoma cells, where it induces apoptosis in vitro. This finding opens up possibilities for its use in cancer therapy, especially in liver-related cancers (Zhu et al., 2014).

Effects on Hepatic Unfolded Protein Response Research on morbidly obese patients has shown that UDCA affects the endoplasmic reticulum's homeostasis, apoptosis, and oxidative stress. These findings are significant for understanding the molecular mechanisms of UDCA in liver conditions like non-alcoholic fatty liver disease (Mueller et al., 2017).

Preventing Hepatopathy in Prostate Cancer Treatment UDCA has been evaluated for its prophylactic effects on hepatopathy induced by flutamide in prostate cancer treatment. This suggests its potential utility in preventing liver-related side effects in various cancer therapies (Kojima et al., 2002).

Bone Disease and Primary Biliary Cirrhosis While UDCA is a well-tolerated treatment for primary biliary cirrhosis, its effects on related bone disease are less clear. Studies have shown that it may not significantly impact bone loss, indicating a need for further research in this area (Lindor et al., 1995).

Safety And Hazards

Isoursodeoxycholic acid is not for human or veterinary use . It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .

Zukünftige Richtungen

High-fat diets significantly delay the absorption of UDCA, with the Tmax of UDCA and its major metabolite, glycoursodeoxycholic acid (GUDCA), changing from 3.3 h and 8.0 h in the fasting study to 4.5 h and 10.0 h in the fed study, respectively . The high-fat diets did not alter the Cmax of UDCA and GUDCA but immediately led to a sharp increase in the plasma levels of endogenous bile salts including those hydrophobic ones . This suggests that dietary factors can influence the pharmacokinetics of Isoursodeoxycholic acid and its parent compound, UDCA .

Eigenschaften

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-DNMBCGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318875
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoursodeoxycholic acid

CAS RN

78919-26-3
Record name Isoursodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78919-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoursodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoursodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.,7.BETA.-DIHYDROXY-5.BETA.-CHOLAN-24-OIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R6LC4J3N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoursodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoursodeoxycholic acid
Reactant of Route 2
Isoursodeoxycholic acid
Reactant of Route 3
Isoursodeoxycholic acid
Reactant of Route 4
Isoursodeoxycholic acid
Reactant of Route 5
Isoursodeoxycholic acid
Reactant of Route 6
Isoursodeoxycholic acid

Citations

For This Compound
141
Citations
HU Marschall, E Roeb, Y Yildiz, N Busch, H Nguyen… - Journal of …, 1997 - Elsevier
Background/Aims: The aim of this study was to examine the metabolism of isoursodeoxycholic acid (isoUDCA) in humans. Methods: IsoUDCA was synthesized of > 99% purity and …
Number of citations: 20 www.sciencedirect.com
HU Marschall, U Broomé, C Einarsson, G Alvelius… - Journal of Lipid …, 2001 - ASBMB
Significant amounts of ursodeoxycholic acid (UDCA) used for the treatment of patients with primary biliary cirrhosis (PBC) become epimerized at C-3 to isoUDCA. We investigated the …
Number of citations: 38 www.jlr.org
E Purucker, HU Marschall, R Winograd… - Biochimica et Biophysica …, 2001 - Elsevier
… Approximately 10% of orally administered UDCA becomes epimerized at C-3, yielding isoursodeoxycholic acid (3β,7β-dihydroxy-5β-cholanoic acid, isoUDCA) [11], [12]. IsoUDCA, on …
Number of citations: 13 www.sciencedirect.com
HU Marschall, UCI Oppermann, S Svensson… - …, 2000 - Wiley Online Library
… Isoursodeoxycholic acid (isoUDCA) is a major metabolite of UDCA. In a recent study it was found that after administration of isoUDCA, UDCA became the major acid in bile. Thus, …
Number of citations: 36 aasldpubs.onlinelibrary.wiley.com
HU Marschall, WJ Griffiths, U Götze, J Zhang… - Hepatology, 1994 - journals.lww.com
… Excretion of isoursodeoxycholic acid increased from 50 to 738 pg/24 h. This isomerization product of ursodeoxycholic acid was excreted almost exclusively as N-acetylglucosamine …
Number of citations: 44 journals.lww.com
RE Poupon, Y Chrétien, R Poupon… - Hepatology, 1993 - Wiley Online Library
… Small concentrations of isoursodeoxycholic acid (IUDCA) (mean, 1.5 * 0.2 pmol/L [ie, <5% of total UDCAI) were detected in the UDCA-treated patients (Fig. 3). Concentrations of 3P-…
Number of citations: 145 aasldpubs.onlinelibrary.wiley.com
AK Batta, SK Aggarwal, G Salen, S Shefer - Journal of lipid research, 1991 - Elsevier
… during synthesis of isoursodeoxycholic acid (yield, 50%). Isoursodeoxycholic acid was, … amyl alcohol yielded ursodeoxycholic acid and isoursodeoxycholic acid in yields of 96% and …
Number of citations: 31 www.sciencedirect.com
V Tepavčević, A Pilipović, ZF Agatić, K Popović… - Chemistry and physics …, 2019 - Elsevier
… In this paper the self-associations of the anions of isohenodeoxycholic acid (3-epimer of henodeoxycholic acid, ICD) and the anions of isoursodeoxycholic acid (3-epimer of …
Number of citations: 5 www.sciencedirect.com
K Nakamura, S Yokohama, K Tamori, Y Sato… - International Hepatology …, 1995 - infona.pl
Isoursodeoxycholic acid (isoUDCA), the 3 β-hydroxyepimer of ursodeoxycholic acid (UDCA) was isolated from the serum and the urine of patients treated with UDCA. Since isoUDCA …
Number of citations: 2 www.infona.pl
A Stefela, M Kaspar, M Drastik, O Holas… - The Journal of steroid …, 2020 - Elsevier
… Third, these compounds might be the prodrugs of OCA generated by liver metabolism, as was shown in the case of the conversion of 3β-isoursodeoxycholic acid to UDCA in rats [24]. …
Number of citations: 5 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.